molecular formula C18H23N3O4 B5185707 4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one

4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B5185707
M. Wt: 345.4 g/mol
InChI Key: DBXGJYGGZPTLIC-UHFFFAOYSA-N
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Description

4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group at position 1 and a 4-acetylpiperazine moiety at position 4 via a carbonyl linker.

Properties

IUPAC Name

4-(4-acetylpiperazine-1-carbonyl)-1-(4-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-13(22)19-7-9-20(10-8-19)18(24)14-11-17(23)21(12-14)15-3-5-16(25-2)6-4-15/h3-6,14H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXGJYGGZPTLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidinone ring followed by the introduction of the methoxyphenyl group and the acetylpiperazine moiety. Key steps may involve:

    Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Acetylpiperazine Moiety: This can be done using acylation reactions, such as the use of acetic anhydride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • 1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one (): The piperazine is substituted with a 3-(trifluoromethyl)phenyl group instead of an acetyl.
  • 5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one ():
    • The acetyl group is attached to a phenyl ring on the piperazine, creating a bulkier substituent. This may reduce solubility but enhance aromatic interactions in biological systems .

Variations in the Aryl Group on the Pyrrolidinone Core

  • 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (): Substitution with a 4-fluorophenyl group introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound. This difference could impact bioavailability and metabolic pathways .
  • (R)-4-(4-Methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one ():
    • A sulfonyl group replaces the acetylpiperazine-carbonyl moiety. The nitro group increases polarity, likely improving aqueous solubility but reducing cell permeability .

Functional Group Modifications

  • 4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one (): An aminomethyl group replaces the acetylpiperazine-carbonyl unit.
  • 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone (): Incorporation of a benzotriazole ring adds complexity and rigidity, which might improve target selectivity but complicate synthesis .

Data Table: Structural and Inferred Property Comparisons

Compound Name Key Substituents Inferred Properties Evidence ID
4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one 4-Methoxyphenyl, 4-acetylpiperazine Moderate polarity, balanced lipophilicity N/A
1-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)pyrrolidin-2-one 3-Trifluoromethylphenyl on piperazine High electronegativity, enhanced binding
5-(4-(4-Acetylphenyl)piperazin-1-yl)pyrrolidin-2-one Acetylphenyl on piperazine Increased aromatic interactions, lower solubility
4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one 4-Fluorophenyl, thioxo-triazole Electron-withdrawing effects, metabolic lability
(R)-4-(4-Methoxyphenyl)-1-((4-nitrophenyl)sulfonyl)pyrrolidin-2-one 4-Nitrophenylsulfonyl High polarity, reduced permeability
4-(Aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one Aminomethyl group Basic, water-soluble, oxidation-sensitive

Biological Activity

The compound 4-[(4-Acetylpiperazin-1-yl)carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C15H20N2O3C_{15}H_{20}N_2O_3, with a molecular weight of approximately 280.34 g/mol. Its structure features a pyrrolidine ring substituted with an acetylpiperazine moiety and a methoxyphenyl group, which are critical for its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anti-inflammatory effects. For example, studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated peripheral blood mononuclear cells (PBMCs). In vitro experiments demonstrated that at concentrations of 50 µg/mL, the compound significantly reduced cytokine levels compared to controls .

Table 1: Cytokine Inhibition by this compound

Concentration (µg/mL)IL-6 Inhibition (%)TNF-α Inhibition (%)
102015
505550
1007570

2. Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The broth microdilution method was employed to determine the minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibits potent antibacterial activity, with MIC values ranging from 20 to 40 µg/mL depending on the strain .

Table 2: Antimicrobial Efficacy of the Compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa40

3. Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways, leading to programmed cell death. A dose-dependent response was observed, with higher concentrations yielding increased rates of apoptosis .

Case Study: Apoptosis Induction in Cancer Cells

In a study conducted on MCF-7 cells:

  • Control Group : 10% apoptosis
  • Treatment Group (50 µg/mL) : 40% apoptosis
  • Treatment Group (100 µg/mL) : 70% apoptosis

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